Cas no 2138879-95-3 (2-bromo-6-(oxetan-3-yloxy)pyrazine)

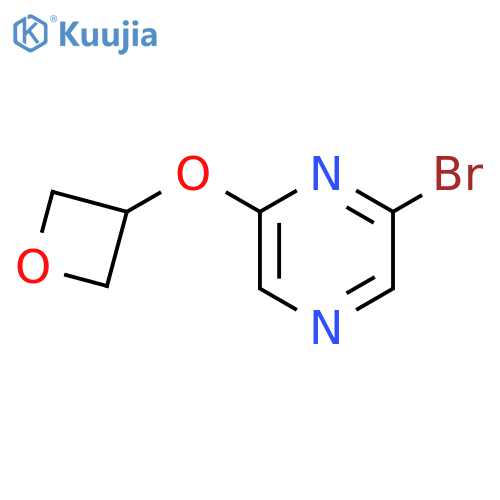

2138879-95-3 structure

商品名:2-bromo-6-(oxetan-3-yloxy)pyrazine

CAS番号:2138879-95-3

MF:C7H7BrN2O2

メガワット:231.046680688858

MDL:MFCD31801764

CID:4638475

2-bromo-6-(oxetan-3-yloxy)pyrazine 化学的及び物理的性質

名前と識別子

-

- 2-bromo-6-(oxetan-3-yloxy)pyrazine

- Pyrazine, 2-bromo-6-(3-oxetanyloxy)-

-

- MDL: MFCD31801764

- インチ: 1S/C7H7BrN2O2/c8-6-1-9-2-7(10-6)12-5-3-11-4-5/h1-2,5H,3-4H2

- InChIKey: KKBHAHZGKZKOMI-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=NC(OC2COC2)=CN=C1

2-bromo-6-(oxetan-3-yloxy)pyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D774702-250mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95% | 250mg |

$370 | 2024-06-06 | |

| Chemenu | CM424633-100mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95%+ | 100mg |

$158 | 2023-03-20 | |

| A2B Chem LLC | AX12426-500mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95% | 500mg |

$500.00 | 2024-04-20 | |

| 1PlusChem | 1P01DKWA-500mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95% | 500mg |

$454.00 | 2023-12-19 | |

| A2B Chem LLC | AX12426-250mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95% | 250mg |

$360.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D774702-100mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95% | 100mg |

$225 | 2024-06-06 | |

| Chemenu | CM424633-1g |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95%+ | 1g |

$535 | 2023-03-20 | |

| Aaron | AR01DL4M-100mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95% | 100mg |

$203.00 | 2023-12-14 | |

| Aaron | AR01DL4M-250mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95% | 250mg |

$350.00 | 2023-12-14 | |

| A2B Chem LLC | AX12426-100mg |

2-bromo-6-(oxetan-3-yloxy)pyrazine |

2138879-95-3 | 95% | 100mg |

$210.00 | 2024-04-20 |

2-bromo-6-(oxetan-3-yloxy)pyrazine 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

2138879-95-3 (2-bromo-6-(oxetan-3-yloxy)pyrazine) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 624-75-9(Iodoacetonitrile)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量